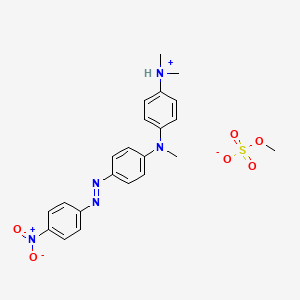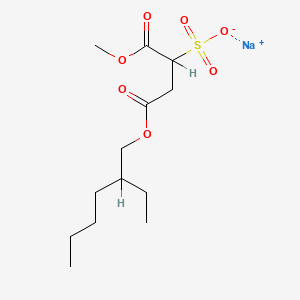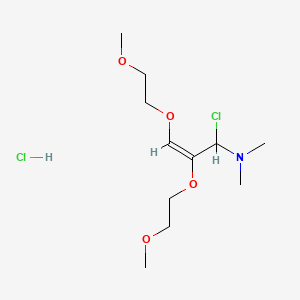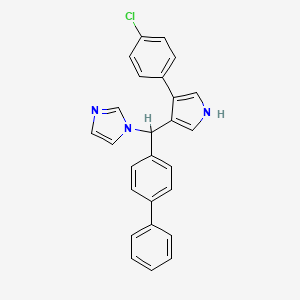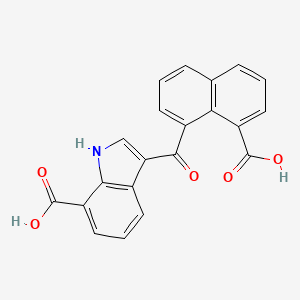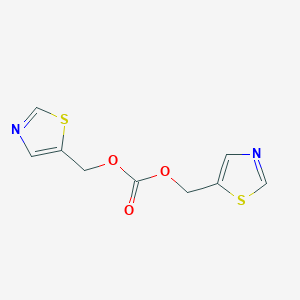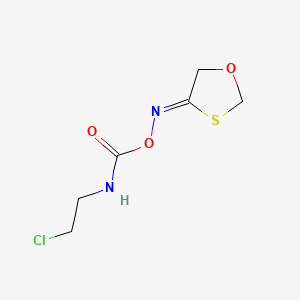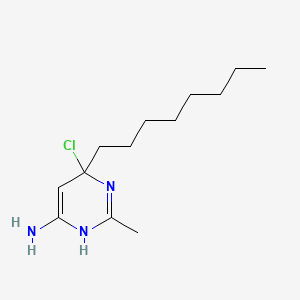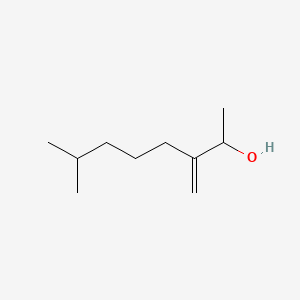
7-Methyl-3-methyleneocta-4,6-dien-2-ol, tetrahydro derivative
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-3-methyleneocta-4,6-dien-2-ol, tetrahydro derivative is an organic compound with the molecular formula C10H20O and a molecular weight of 156.26 g/mol. This compound belongs to the class of alcohols and is characterized by its unique structure, which includes a tetrahydro derivative of a methyleneoctadienol. It is commonly used in various chemical and industrial applications due to its distinct properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3-methyleneocta-4,6-dien-2-ol, tetrahydro derivative typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methyl-3-methyleneocta-4,6-dien-2-one.
Hydrogenation: The key step involves the hydrogenation of the starting material under controlled conditions to produce the tetrahydro derivative.
Purification: The resulting product is then purified using standard techniques such as distillation or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydrogenation: Large-scale hydrogenation reactors are used to facilitate the hydrogenation process efficiently.
Continuous Purification: Industrial purification methods, such as continuous distillation and large-scale chromatography, are employed to ensure the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methyl-3-methyleneocta-4,6-dien-2-ol, tetrahydro derivative undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into saturated alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group in the compound can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Saturated alcohols
Substitution: Halogenated derivatives
Applications De Recherche Scientifique
7-Methyl-3-methyleneocta-4,6-dien-2-ol, tetrahydro derivative has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 7-Methyl-3-methyleneocta-4,6-dien-2-ol, tetrahydro derivative involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Methyl-3-methyleneocta-4,6-dien-2-one
- 7-Methyl-3-methyleneocta-4,6-dien-2-ol
- 7-Methyl-3-methyleneocta-4,6-dien-2-ol, dihydro derivative
Uniqueness
7-Methyl-3-methyleneocta-4,6-dien-2-ol, tetrahydro derivative is unique due to its tetrahydro structure, which imparts distinct chemical and physical properties compared to its non-tetrahydro counterparts. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
71697-21-7 |
|---|---|
Formule moléculaire |
C10H20O |
Poids moléculaire |
156.26 g/mol |
Nom IUPAC |
7-methyl-3-methylideneoctan-2-ol |
InChI |
InChI=1S/C10H20O/c1-8(2)6-5-7-9(3)10(4)11/h8,10-11H,3,5-7H2,1-2,4H3 |
Clé InChI |
XWXBDYFMIRDYCU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC(=C)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


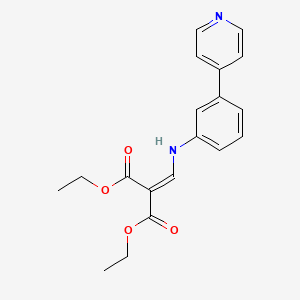
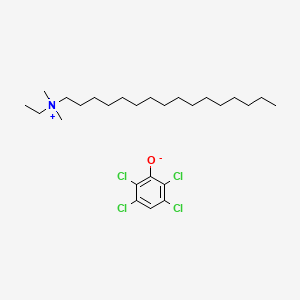
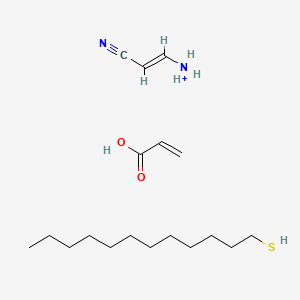
![2,3,3-Trichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acrylamide](/img/structure/B12686429.png)
